molecular formula C9H11ClFNO B3021409 3-(4-Fluorophenyl)oxetan-3-amine hydrochloride CAS No. 1332839-79-8

3-(4-Fluorophenyl)oxetan-3-amine hydrochloride

Cat. No.: B3021409
CAS No.: 1332839-79-8
M. Wt: 203.64
InChI Key: YZLQKYARCKMGQP-UHFFFAOYSA-N
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Comparison with Similar Compounds

3-(4-Fluorophenyl)oxetan-3-amine hydrochloride can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the oxetane ring, which imparts distinct chemical properties and reactivity .

Biological Activity

3-(4-Fluorophenyl)oxetan-3-amine hydrochloride is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity, mechanisms of action, and relevant research findings associated with this compound.

  • Molecular Formula : C9_9H10_10FNO·HCl
  • Molecular Weight : 203.641 g/mol
  • CAS Number : 1332839-79-8
  • Purity : 95%

The biological activity of this compound is primarily attributed to its structural features, particularly the oxetane ring and the fluorophenyl group. These components allow for interactions with various biological targets, influencing cellular processes and signaling pathways. The oxetane ring can undergo ring-opening reactions, which may lead to the formation of reactive intermediates capable of interacting with enzymes and receptors.

Antibacterial and Antioxidant Properties

Research indicates that compounds similar to this compound exhibit antibacterial and antioxidant activities. The synthesis of related oxetanes has shown promising results in inhibiting bacterial growth and reducing oxidative stress in various biological systems.

Interaction with Enzymes

Studies have suggested that this compound may modulate enzyme activity, particularly in relation to metabolic pathways. For instance, it has been investigated as a potential inhibitor of β-secretase (BACE1), an enzyme involved in the pathogenesis of Alzheimer's disease. In vitro assays demonstrated that certain analogs could effectively reduce amyloid-beta peptide levels, indicating a possible therapeutic role in neurodegenerative conditions .

Case Studies and Research Findings

  • Inhibition of BACE1 : A study highlighted the effectiveness of compounds within the same chemical class as this compound in inhibiting BACE1. The compound's ability to penetrate the blood-brain barrier was also noted, making it a candidate for further development in Alzheimer's treatment .
  • Antioxidant Activity : Research into structurally similar oxetanes revealed their capacity to scavenge free radicals, suggesting potential applications in preventing oxidative damage in cells. These findings underscore the relevance of this compound as a lead compound for developing antioxidant therapies .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

Compound NameStructure FeaturesBiological Activity
3-(2-Trifluoromethylphenyl)oxetan-3-amineTrifluoromethyl groupPotentially different pharmacokinetics
3-(4-Chlorophenyl)oxetan-3-amineChlorine substituentSimilar antibacterial activity
3-(4-Fluorophenyl)oxetan-3-amineFluorine substituent; unique reactivityNoted for neuroprotective effects

Properties

IUPAC Name

3-(4-fluorophenyl)oxetan-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO.ClH/c10-8-3-1-7(2-4-8)9(11)5-12-6-9;/h1-4H,5-6,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZLQKYARCKMGQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(C2=CC=C(C=C2)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30693227
Record name 3-(4-Fluorophenyl)oxetan-3-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30693227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260672-73-8
Record name 3-(4-Fluorophenyl)oxetan-3-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30693227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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